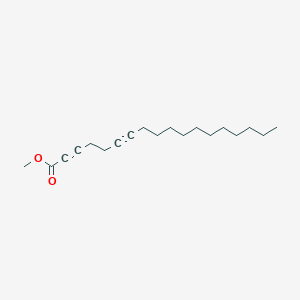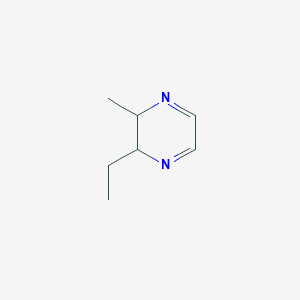
6-Oxo-6-(phenylsulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-oxo-6-(phenylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by a six-carbon chain with an oxo group at the sixth position and a phenylthio group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-oxo-6-(phenylthio)- can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method employs an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is typically carried out in a potassium phosphate buffer at pH 7.0 and 30°C for 30 hours .
Industrial Production Methods
Industrial production of hexanoic acid, 6-oxo-6-(phenylthio)- may involve similar enzymatic processes, but on a larger scale. The use of biocatalysts in industrial settings offers advantages such as higher specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-oxo-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
Hexanoic acid, 6-oxo-6-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-oxo-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Hexanoic acid, 6-oxo-6-(phenylthio)- can be compared with other similar compounds such as:
Hexanoic acid: Lacks the oxo and phenylthio groups, making it less reactive.
6-oxohexanoic acid: Similar structure but without the phenylthio group, leading to different chemical properties and reactivity.
Phenylthioacetic acid: Contains a phenylthio group but differs in the carbon chain length and position of functional groups.
These comparisons highlight the unique combination of functional groups in hexanoic acid, 6-oxo-6-(phenylthio)-, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
60718-21-0 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
6-oxo-6-phenylsulfanylhexanoic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
InChI Key |
RNLOSPFRQHNPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)






![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)






